2-Phenyl-2-(piperidin-1-yl)acetic acid
Overview
Description
2-Phenyl-2-(piperidin-1-yl)acetic acid is an organic compound with the molecular formula C13H17NO2. It features a phenyl group attached to a piperidine ring via an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid typically involves the reaction of phenylacetic acid with piperidine under specific conditions. One common method includes:
Starting Materials: Phenylacetic acid and piperidine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-(piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with piperidine moieties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)acetic acid is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The piperidine ring is known to enhance the binding affinity of molecules to their targets, potentially influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(piperidin-2-yl)acetic acid
- 2-Phenyl-2-(morpholin-1-yl)acetic acid
- 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid
Uniqueness
2-Phenyl-2-(piperidin-1-yl)acetic acid is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity due to the steric and electronic effects of the piperidine ring .
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRFTHGWKHATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328265 | |
Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107416-49-9 | |
Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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